Home > Products > Screening Compounds P9932 > 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one - 1024135-46-3

2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one

Catalog Number: EVT-2651950
CAS Number: 1024135-46-3
Molecular Formula: C15H11N3O5
Molecular Weight: 313.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is known for various pharmacological properties, including antimicrobial and anticancer activities. The presence of the nitro group and the benzodioxole moiety contributes to its biological profile.

Source: The compound can be sourced from chemical suppliers such as Sigma-Aldrich and TCI Chemicals, which provide it for research purposes, although specific analytical data may not always be available .

Classification: This compound falls under the category of heterocyclic compounds, specifically quinazolinones, which are characterized by their fused aromatic rings and nitrogen-containing heterocycles.

Synthesis Analysis

The synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one typically involves several steps:

  1. Formation of the Quinazolinone Core: The initial step often involves the condensation of anthranilic acid with an appropriate carbonyl compound to form an intermediate that can be cyclized to yield the quinazolinone structure.
  2. Introduction of the Nitro Group: The nitro group can be introduced via electrophilic nitration of a suitable precursor, often using a mixture of concentrated nitric and sulfuric acids.
  3. Benzodioxole Moiety Addition: The benzodioxole unit is typically synthesized separately and then coupled with the quinazolinone framework. This might involve reactions such as nucleophilic substitution or coupling reactions facilitated by palladium catalysts.

Technical details regarding specific reagents and conditions (e.g., temperatures, solvents) are critical for optimizing yield and purity but may vary based on laboratory protocols.

Molecular Structure Analysis

The molecular structure of 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one can be represented as follows:

  • Molecular Formula: C14H12N2O4
  • Molecular Weight: Approximately 272.26 g/mol
  • InChI Key: A unique identifier that provides information about the compound's structure.

The structure features a quinazolinone ring fused with a benzodioxole unit and a nitro substituent at the 6-position of the benzodioxole ring. This configuration is crucial for its biological activity.

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the nitro group makes it susceptible to nucleophilic attack, allowing for further derivatization.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, potentially altering its pharmacological profile.
  3. Cyclization Reactions: The dihydroquinazolinone structure allows for potential cyclization with other substrates, which could lead to novel derivatives with enhanced activities.

Technical details regarding reaction conditions (e.g., catalysts used, temperature) are essential for successful transformations.

Mechanism of Action

The mechanism of action for 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one may involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features.
  2. Inhibition of Cellular Processes: It could inhibit pathways involved in cell proliferation or survival, particularly in cancer cells.
  3. Modulation of Signaling Pathways: By affecting signaling pathways related to apoptosis or inflammation, it may exert therapeutic effects.

Data supporting these mechanisms often come from in vitro studies assessing cytotoxicity and enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one include:

  • Appearance: Typically appears as a yellow to orange powder.
  • Melting Point: Reported melting point ranges from approximately 86°C to 90°C.
  • Solubility: Soluble in organic solvents such as methanol but may have limited solubility in water.

These properties are crucial for determining the compound's behavior in biological assays and applications .

Applications

2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one has several scientific applications:

  1. Medicinal Chemistry Research: Investigated for its potential as an anticancer agent or antimicrobial compound due to its structural characteristics.
  2. Pharmacological Studies: Used in studies aimed at understanding its mechanism of action and biological effects on various cell lines.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Introduction to 2-(6-Nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one in Heterocyclic Drug Discovery

Historical Context of Benzodioxole-Quinazolinone Hybrids in Medicinal Chemistry

The strategic fusion of benzodioxole and quinazolinone pharmacophores represents a deliberate effort in medicinal chemistry to exploit complementary bioactivity profiles. Benzodioxole, characterized by its 1,3-benzodioxole fused ring system, has historically featured in natural products and synthetic compounds with notable CNS activity and metabolic stability. Its incorporation into quinazolinone scaffolds—privileged structures in drug discovery—emerged prominently in the late 20th century, driven by the clinical success of quinazoline-based kinase inhibitors like Erlotinib and Gefitinib [1] [3]. Early hybrids focused on simple substitutions, but the integration of benzodioxole at the quinazolinone C2 position (as in the target compound) marked a significant evolution, aiming to enhance target affinity and modulate physicochemical properties [4].

This hybridization strategy gained traction following reports of enhanced bioactivity. For example, unsubstituted benzodioxole-quinazolinones demonstrated moderate antimicrobial effects, while later nitro-functionalized variants (e.g., 6,8-dinitro-2,2-disubstituted derivatives) exhibited potent antiprotozoal activity against Leishmania species, underscoring the scaffold’s versatility [4]. The 2-(6-nitro-1,3-benzodioxol-5-yl) variant specifically emerged as a structural optimization to improve electron-deficient character and redox sensitivity, crucial for targeting parasitic and cellular kinases [3] [8].

Table 1: Therapeutic Applications of Benzodioxole-Quinazolinone Hybrids

Compound ClassKey BioactivityMechanistic Insight
Simple 2-aryl-DHQsAntimicrobial, SedativeGABA receptor modulation
Nitrobenzodioxole-DHQs (e.g., 3b)Anti-leishmanial (IC₅₀: 0.05 µg/mL)Trypanothione reductase inhibition
2-(6-Nitro-1,3-benzodioxol-5-yl) DHQKinase inhibition (Theoretical)ATP-binding site competition

Role of Nitro-Substituted Benzodioxole Moieties in Bioactive Compound Design

The nitro group (–NO₂) at the benzodioxole’s C6 position is a critical determinant of the compound’s electronic and steric profile. As a strong electron-withdrawing group, it induces a significant positive electrostatic potential on the benzodioxole ring, enhancing intermolecular interactions (e.g., hydrogen bonding, π-stacking) with biological targets. Computational studies of analogous compounds reveal that this polarization facilitates binding to enzymes with electron-rich active sites, such as parasitic oxidoreductases and tyrosine kinases [4] [8]. Notably, molecular docking of 6-nitrobenzodioxole derivatives against Leishmanial pyridoxal kinase demonstrated stable hydrogen bonds between nitro oxygen atoms and Arg/Lys residues, rationalizing the sub-micromolar activity observed in vitro [4].

Furthermore, the nitro group serves as a bioreducible "trigger," enabling selective activation under hypoxic or enzymatic conditions. In antitubercular nitroheterocycles like Delamanid, nitro reduction generates reactive intermediates that alkylate vital microbial biomolecules. Electrochemical analyses of nitrothiophene-pyrazoline hybrids reveal reduction potentials near −500 mV, analogous to pretomanid, suggesting a similar prodrug mechanism for 2-(6-nitro-1,3-benzodioxol-5-yl)-dihydroquinazolin-4-one [8]. This property is exploitable for targeting anaerobic pathogens or tumor microenvironments, though mutagenicity risks necessitate careful electronic tuning. Quantum mechanical calculations indicate that a LUMO energy window of −0.09 to −0.13 eV balances bioactivation and safety [8].

Table 2: Impact of Nitro Substitution on Benzodioxole Bioactivity

Nitro PositionElectronic EffectBiological Consequence
C5 (Benzodioxole)Moderate ring deactivationEnhanced antimicrobial potency
C6 (Target compound)Strong para-directing deactivationOptimized for kinase/reductase inhibition
C5,C6-DinitroExtreme π-deficiencyHigh anti-leishmanial activity but increased toxicity

Significance of Dihydroquinazolinone Scaffolds in Kinase Inhibition

The 2,3-dihydro-4(1H)-quinazolinone (DHQ) core provides a semi-saturated, conformationally restrained platform ideal for targeting ATP-binding sites in kinases. Unlike planar quinazolines, the non-aromatic C3–N4 bond in DHQs allows rotational flexibility, enabling adaptation to hydrophobic pockets while maintaining hydrogen-bonding capacity via N1–H and C4=O groups. This is exemplified clinically by drugs like Doxazosin (an α1-adrenergic kinase inhibitor), where the DHQ scaffold interacts with key Asp/Glu residues in the target [3] [5]. The 2-(6-nitro-1,3-benzodioxol-5-yl) substituent extends this pharmacophore by introducing steric bulk and electronic diversity at the C2 position—a site proven critical for selectivity in kinase inhibition [2] [5].

Patent literature underscores the DHQ scaffold’s versatility across kinase targets. 1-Acyldihydropyrazol derivatives bearing DHQ fragments inhibit phosphotransferases (e.g., protein tyrosine kinases) implicated in breast cancer, glioblastoma, and chronic lymphocytic leukemia [2]. Molecular dynamics simulations of similar compounds reveal stable binding via:

  • Hydrogen bonding between the C4=O and kinase hinge region (e.g., Met793 in EGFR).
  • Van der Waals contacts from the C2 aryl group within a hydrophobic subpocket.
  • Salt bridges facilitated by nitro group polarization [2] [5].

The target compound’s nitrobenzodioxole moiety may thus augment kinase affinity by occupying allosteric sites inaccessible to simpler DHQs. This aligns with trends showing that bulky C2 substituents in DHQ derivatives improve selectivity for Abl1 or Src kinases over related isoforms, reducing off-target effects [3] [5].

Properties

CAS Number

1024135-46-3

Product Name

2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one

IUPAC Name

2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C15H11N3O5

Molecular Weight

313.269

InChI

InChI=1S/C15H11N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6,14,16H,7H2,(H,17,19)

InChI Key

SXIBLNKBKRTAQG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.